N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester
CAS No.: 334616-48-7
Cat. No.: VC20762758
Molecular Formula: C19H24N2O5
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 334616-48-7 |
|---|---|
| Molecular Formula | C19H24N2O5 |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate |
| Standard InChI | InChI=1S/C19H24N2O5/c22-16(11-10-15-7-3-1-4-8-15)20-14-6-2-5-9-19(25)26-21-17(23)12-13-18(21)24/h1,3-4,7-8H,2,5-6,9-14H2,(H,20,22) |
| Standard InChI Key | JRMHGRWWBXTZOR-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCC2=CC=CC=C2 |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCC2=CC=CC=C2 |
Introduction
Chemical Properties and Structure
N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester is an organic compound with specific chemical and physical properties that define its behavior in various chemical reactions and potential biological applications.
Basic Chemical Information
The compound is characterized by the following fundamental properties:
| Property | Value |
|---|---|
| CAS Number | 334616-48-7 |
| Molecular Formula | C₁₉H₂₄N₂O₅ |
| Molecular Weight | 360.4 g/mol |
| Physical State | Colorless oil (after synthesis) |
The compound belongs to the broader family of cinnamide derivatives, which contain the characteristic cinnamoyl structure. Structurally, N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester incorporates both a dihydrocinnamoyl group and a caproic acid component linked via an amide bond, with the carboxyl terminus activated as an N-hydroxysuccinimide ester .
Structural Characteristics
The structure of N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester features:
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A dihydrocinnamoyl group (phenylpropanoyl moiety)
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An aminocaproic acid chain (6-carbon amino acid)
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A terminal N-hydroxysuccinimide ester group
This particular configuration makes the compound reactive toward nucleophiles, especially primary amines, which is a characteristic that enhances its potential utility in bioconjugation reactions .
Synthesis Methods
The synthesis of N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester has been documented with specific reaction conditions and steps that yield the compound with good efficiency.
Documented Synthesis Procedure
According to the available literature, the compound is synthesized through a straightforward procedure involving the activation of the carboxylic acid group with disuccinimidyl carbonate in the presence of pyridine as a base catalyst .
| Reaction Parameters | Values |
|---|---|
| Reagents | Disuccinimidyl carbonate (155 mg, 604 μmoles), Compound 31 (159 mg, 604 μmoles), Pyridine (97.7 μL, 1.21 mmoles) |
| Solvent | Acetonitrile (1 mL) |
| Temperature | Room temperature (approximately 20°C) |
| Reaction Time | 2.5 hours |
| Yield | 72% (156 mg, 433 μmoles) |
Synthetic Pathway
The specific synthetic pathway involves the following steps:
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Preparation of a solution containing the precursor compound (referred to as "31" in the literature) and pyridine in acetonitrile
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Addition of disuccinimidyl carbonate to the solution
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Stirring the reaction mixture at room temperature for 2.5 hours
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During this period, the solution becomes clear and gas evolution is observed
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Work-up by adding the solution to ethyl acetate (5 mL)
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Washing with 1 N HCl (2 × 1 mL) and saturated aqueous NaHCO₃ (2 × 1 mL)
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Drying over MgSO₄
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Concentration in vacuo to yield the final product as a colorless oil
Analytical Confirmation
| Compound | Substituent Pattern | Fold Activation (10 μM) |
|---|---|---|
| 1g | m-hydroxy group with Cl at R₂ | 15.6-fold |
| 1a | Cl at para-position of N-phenyl ring | 15.3-fold |
| 1f | m-hydroxy group with NMe₂ at R₂ | 8.85-fold |
| 1b | NMe₂ at R₂ | 10.3-fold |
| 1c | OMe at R₂ | 7.28-fold |
These findings suggest that the structural features and substitution patterns of cinnamide derivatives significantly influence their biological activity .
Anticancer Properties
Cinnamide-fluorinated derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For example, an imidazolone derivative bearing an N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety displayed antiproliferative activity against HepG2 liver cancer cells with an IC₅₀ value of 4.23 μM, comparable to the standard drug staurosporin (IC₅₀ = 5.59 μM) .
Additionally, some N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have shown promising activity against human cervical HeLa, ovarian SKOV-3, and breast MCF-7 cancer cell lines with IC₅₀ values below 10 μg/mL .
Antimicrobial Activity
Several N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have demonstrated significant antimicrobial activity against various bacterial strains, especially Gram-positive bacteria such as Staphylococcus and Enterococcus species, with MIC values as low as 1-4 μg/mL .
Antioxidant Properties
Some cinnamide derivatives have shown notable antioxidant properties. For instance, compounds 16f and 17d demonstrated strong antiradical properties in DPPH and ABTS assays with IC₅₀ values of 310.50 ± 0.73 and 574.41 ± 1.34 μg/mL in DPPH assay, respectively .
Structure-Activity Relationships
Research on various cinnamide derivatives has revealed important structure-activity relationships that may be relevant to understanding the potential properties of N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester:
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The presence and position of electron-donating groups (such as hydroxy or methoxy groups) significantly influence biological activity
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Meta-hydroxy groups can enhance electrophilic effects through electronegative induction
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The nature of substituents on the N-phenyl ring plays a crucial role in determining biological activity
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Compounds with a nitrile group as an electron-withdrawing group typically show poorer activity than those with electron-donating groups
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